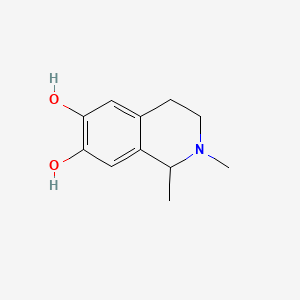

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMGOUZXGHZLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866351 | |

| Record name | 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

Cyclization Conditions

-

Acylation : The amine is treated with formyl chloride or acetic anhydride to form an amide intermediate.

-

Cyclization : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) induces cyclization at 80–120°C.

-

Reduction : The resulting dihydroisoquinoline is hydrogenated (e.g., H₂/Pd-C) to yield the tetrahydroisoquinoline.

Example Protocol (Source 3, 5):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Formyl chloride, DCM, 0°C | 85% |

| Cyclization | POCl₃, reflux, 4 h | 78% |

| Reduction | H₂ (1 atm), 10% Pd/C, MeOH | 92% |

| Deprotection | BBr₃, CH₂Cl₂, −78°C | 89% |

Key Insight : Stereoselectivity at C1 is achieved using chiral auxiliaries or enantioselective catalysis.

Pictet–Spengler Reaction

The Pictet–Spengler reaction condenses β-arylethylamines with carbonyl compounds under acidic conditions. For the target compound:

Reaction Design

Optimized Conditions

Example Protocol (Source 10, 11):

| Component | Role | Amount |

|---|---|---|

| Dopamine·HCl | Amine | 1.0 equiv |

| Acetone | Carbonyl | 10.0 equiv |

| Phosphate buffer (pH 9) | Catalyst | 0.3 M |

| Sodium ascorbate | Stabilizer | 1.0 equiv |

Yield : 70–95% (after HCl salt formation).

Solid-Phase Combinatorial Synthesis

A patent (Source 3) outlines a modular approach for isoquinoline derivatives:

Steps:

-

Resin-Bound Amine : Wang resin functionalized with Fmoc-protected dopamine.

-

Imine Formation : Condensation with formaldehyde or methyl glyoxal.

-

Anhydride Addition : Homophthalic anhydride introduces the dihydroisoquinoline core.

-

Cleavage : TFA/CH₂Cl₂ releases the product from the resin.

Performance Data (Source 3):

| Parameter | Value |

|---|---|

| Purity (HPLC) | >95% |

| Diastereomeric Ratio | 9:1 (trans:cis) |

| Overall Yield | 65% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Bischler–Napieralski | High stereocontrol; scalable | Multi-step; harsh conditions | 70–85% |

| Pictet–Spengler | One-pot; enantioselective | Requires protection/deprotection | 70–95% |

| Solid-Phase | High purity; combinatorial | Specialized equipment needed | 60–75% |

Functionalization and Derivatization

Post-synthetic modifications enable diversification:

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites, including the dihydroisoquinoline ring and hydroxyl groups. Key findings include:

a. Ring oxidation

-

Treatment with meta-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ oxidizes the dihydroisoquinoline ring to form N-alkylated 3,4-dihydroisoquinolinones. This reaction proceeds via iminium intermediates, with yields reaching 88% under optimized conditions .

-

Potassium ferricyanide (K₃Fe(CN)₆) in alkaline aqueous dioxane oxidizes the compound to tetrahydroisoquinolinol derivatives through a radical-mediated pathway. LC/MS and ¹H NMR analyses confirm the formation of intermediate 18 during this process .

| Entry | Oxidant | Solvent | Product Yield |

|---|---|---|---|

| 2 | mCPBA (1.5 equiv.) | CH₂Cl₂ | 88% |

| 6 | K₃Fe(CN)₆ (6 equiv.) | dioxane/H₂O (1:2) | 69% |

b. Hydroxyl group oxidation

-

Hydroxyl groups at positions 6 and 7 can be oxidized to quinones using potassium permanganate (KMnO₄). This reaction is critical for generating derivatives with enhanced pharmacological activity .

Nucleophilic Substitution Reactions

The hydroxyl and methyl groups participate in substitution reactions:

a. O-Alkylation

-

Methoxy derivatives are synthesized via reaction with methyl iodide (CH₃I) in the presence of silver oxide (Ag₂O). This modification improves blood-brain barrier permeability in neuroprotective studies .

b. N-Alkylation

-

Reaction with alkyl halides (e.g., ClCH₂CN) in sulfuric acid yields N-alkylated intermediates. These intermediates are precursors to bioactive analogs, such as those showing acetylcholinesterase inhibition .

Electrophilic Addition Reactions

Electrophiles target the electron-rich aromatic ring:

a. Sulfonation

-

Sulfuric acid introduces sulfonic acid groups at position 5, producing water-soluble derivatives used in medicinal chemistry .

b. Nitration

-

Nitration with HNO₃/H₂SO₄ at 0°C generates nitro derivatives, which are reduced to amines for further functionalization .

Reduction Reactions

Selective reduction modifies the compound’s core structure:

a. Catalytic hydrogenation

-

Palladium on carbon (Pd/C) reduces the dihydroisoquinoline ring to a tetrahydroisoquinoline skeleton. This step is essential for synthesizing neuroprotective agents .

b. Borohydride reduction

-

Sodium borohydride (NaBH₄) selectively reduces carbonyl groups introduced during oxidation, enabling precise structural tuning .

Radical-Mediated Reactions

Radical intermediates play a role in oxidation and polymerization:

a. Polymer formation

-

Exposure to radical initiators (e.g., AIBN) induces cross-linking between hydroxyl groups, forming polymeric networks with applications in drug delivery .

b. Antioxidant activity

-

The compound scavenges free radicals (e.g., DPPH- ) via hydrogen donation from hydroxyl groups, as demonstrated in kinetic studies .

Coordination Chemistry

Transition metals bind to hydroxyl and nitrogen sites:

a. Copper complexes

-

Copper(II) chloride forms stable complexes with the compound, enhancing its catalytic activity in oxidation reactions .

b. Iron-mediated interactions

Scientific Research Applications

Antidepressant Activity

Recent studies have highlighted the potential antidepressant properties of isoquinoline derivatives, including 1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol. Research indicates that certain derivatives exhibit significant efficacy in protecting neurons and enhancing cell survival in models of depression. For instance, compounds derived from this structure have shown neuroprotective effects on corticosterone-injured PC12 cells with IC50 values indicating substantial activity .

Neuroprotective Properties

The compound has been identified as a neurotoxin but also as a neuroprotective agent in various studies. Its structural similarity to known neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) suggests that it may play a dual role in neurobiology . This duality presents opportunities for developing therapeutic agents aimed at neurodegenerative diseases like Parkinson's.

Anticancer Potential

Isoquinoline derivatives are recognized for their anticancer properties. Preliminary research indicates that this compound and its derivatives may inhibit cancer cell proliferation through various mechanisms. The exploration of these compounds in cancer therapy is ongoing and promising .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving nucleophilic substitutions and cycloadditions. Understanding these synthetic pathways is critical for developing analogs with enhanced biological activity .

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Involves replacing a leaving group with a nucleophile to form new compounds. |

| Cycloaddition Reactions | These reactions involve the formation of cyclic compounds from linear precursors, often leading to increased biological activity. |

Case Study 1: Neuroprotective Effects

A study published in the Journal of Pharmacology evaluated the neuroprotective effects of several isoquinoline derivatives on neuronal cell lines. Among them, this compound demonstrated significant protective effects against oxidative stress-induced apoptosis .

Case Study 2: Antidepressant Efficacy

In another study focusing on antidepressant properties, novel derivatives were synthesized and tested for their protective rates against depressive symptoms in animal models. The results indicated that specific modifications to the isoquinoline core could enhance efficacy while reducing hepatotoxicity compared to existing treatments .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and ion channels, leading to changes in cellular signaling and function. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine and serotonin. Additionally, it can scavenge free radicals and reduce oxidative stress, contributing to its neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Diol vs. Methoxy Groups

A key structural distinction lies in the substitution at positions 6 and 5. While the target compound features diol groups, analogs such as 6,7-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS# 2089255-60-5) replace hydroxyls with methoxy groups. Pharmacokinetic studies suggest methoxy-substituted derivatives exhibit longer half-lives but lower solubility in aqueous media compared to diol-containing compounds .

Table 1: Substituent Impact on Physicochemical Properties

*Predicted using ChemAxon software.

Alkyl Chain Modifications

The presence of methyl groups at positions 1 and 2 differentiates the target compound from analogs like 2-ethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline hydrochloride (CAS# 7466-94-6), which features an ethyl group at position 2. However, methyl groups may improve metabolic stability by shielding the core from oxidative degradation .

Aromatic and Heterocyclic Substitutions

Compounds such as 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (CAS# 55580-65-9) incorporate aromatic rings (e.g., 4-methoxyphenyl) at position 1. These substitutions enhance interactions with hydrophobic binding pockets in targets like σ receptors or serotonin transporters. In contrast, the target compound’s simpler methyl groups may limit such interactions but reduce off-target effects .

Stereochemical Considerations

For example, 1,2,3,4-tetrahydroisoquinoline-6,7-diol derivatives show weaker intercalation but stronger enzyme inhibition due to conformational flexibility .

Biological Activity

1,2-Dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol (CAS Number: 53622-85-8) is a bicyclic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a unique isoquinoline core with two methyl groups at the 1 and 2 positions and hydroxyl groups at the 6 and 7 positions, which may contribute to its potential therapeutic effects.

The molecular formula of this compound is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 193.24 g/mol. The compound's structure is characterized by its bicyclic nature and the presence of hydroxyl groups, which are often implicated in biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₁O₂ |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 53622-85-8 |

| LogP | 1.5846 |

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antioxidant Properties

Studies suggest that this compound possesses antioxidant capabilities, which can protect cells from oxidative stress. The hydroxyl groups in its structure are likely responsible for this activity.

Neuroprotective Effects

There is evidence supporting the neuroprotective effects of this compound. It has been shown to exhibit protective effects against neurodegenerative diseases by inhibiting apoptosis in neuronal cells.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in various in vitro studies. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound may also possess antimicrobial properties against certain bacterial strains. This opens avenues for exploring its potential use as an antimicrobial agent.

Neuroprotection in Animal Models

In a study conducted on rat models of Parkinson's disease, administration of this compound resulted in significant improvement in motor functions compared to control groups. The study highlighted its potential as a therapeutic agent for neurodegenerative conditions.

Oxidative Stress Reduction

Another study focused on the antioxidant effects of this compound on human cell lines exposed to oxidative stress. Results indicated a marked decrease in reactive oxygen species (ROS) levels and improved cell viability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol and its structural analogs?

- Methodological Answer : The compound can be synthesized via the Bischler-Napieralski reaction, which involves cyclization of phenethylamine derivatives. For example, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline derivatives are synthesized by condensing phenethylamine precursors with formaldehyde under acidic conditions, followed by methoxylation at specific positions . Key intermediates like 6,7-dimethoxy-3,4-dihydroisoquinoline (CAS: 3382-18-1) are often isolated and characterized before further alkylation or functionalization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

- 1H NMR : Methoxy groups (δ 3.70–3.85 ppm) and aromatic protons (δ 6.50–7.20 ppm) confirm substitution patterns .

- 13C NMR : Carbon signals at δ 55–60 ppm indicate methoxy groups, while dihydroisoquinoline carbons appear at δ 20–40 ppm .

Mass spectrometry (MS) with ESI+ ionization can verify molecular weight (e.g., m/z 191.23 for C11H13NO2) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies under varying pH and temperature conditions are essential. Hydrochloride salts (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride hydrate) improve stability for long-term storage .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., using Pd or Rh complexes) can control stereochemistry. For example, (1S,3S)-methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was synthesized via enantioselective hydrogenation, confirmed by X-ray crystallography .

Q. What advanced computational methods are used to predict the compound’s biological activity and binding mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., with AutoDock Vina) model interactions with targets like monoamine oxidases. These methods align with theoretical frameworks linking isoquinoline derivatives to neurotransmitter regulation .

Q. How can isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of this compound?

- Methodological Answer : Deuterated analogs (e.g., 6,7-D6-dimethoxy-3,4-dihydroisoquinoline hydrochloride) are synthesized using deuterated reagents. These enable precise tracking via LC-MS/MS in metabolic studies, critical for drug development .

Methodological Recommendations

- Experimental Design : Link synthesis pathways to pharmacological hypotheses (e.g., dopamine receptor modulation) using frameworks like ligand-receptor interaction theory .

- Data Contradiction Analysis : Cross-validate NMR and MS results with computational predictions to resolve discrepancies in stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.